
3,4-二甲氧基查耳酮
描述
3,4-Dimethoxychalcone, also known as 3,4-Dimethoxychalcone, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dimethoxychalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dimethoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
自噬诱导与心血管健康
背景:自噬是一种细胞过程,涉及溶酶体降解细胞质物质,在维持细胞稳态中起着至关重要的作用。 自噬能力下降与衰老和心血管疾病有关 .
3,4-二甲氧基查耳酮的作用:神经保护和脊髓损伤 (SCI)
机制:抗氧化特性和健康益处
热量限制模拟物 (CRM) 潜力
癌症研究
总之,3,4-二甲氧基查耳酮在多个领域都很有希望,从心血管健康到神经保护等等。研究人员正在继续探索其多方面的应用,使其成为未来研究中令人兴奋的化合物。 🌟
作用机制
Target of Action
3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets the autophagy process in cells . It has been identified as an inducer of autophagy in several cell lines, including endothelial, myocardial, and myeloid/macrophagic origin . It also targets transcription factor EB (TFEB) and E3 (TFE3), which are crucial for autophagy .
Mode of Action
3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy . Specifically, 3,4-DC induces TFEB nuclear translocation and lysosomal biogenesis, mediating an autophagy-dependent cardioprotective effect against ischemic injury .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-DC is the autophagy pathway . It enhances TFEB-mediated autophagy . Additionally, 3,4-DC partially regulates TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway .
Pharmacokinetics
It’s known that 3,4-dc can be administered intraperitoneally, as demonstrated in a study where it significantly reduced the number of atherosclerotic lesions in the aorta of mice .
Result of Action
The molecular and cellular effects of 3,4-DC’s action include the enhancement of autophagy, alleviation of pyroptosis, and necroptosis . It has been shown to have therapeutic effects in neuroinflammatory disease and improve functional recovery from spinal cord injury . In cardiovascular contexts, 3,4-DC has demonstrated anti-atherogenic activity .
Action Environment
The action, efficacy, and stability of 3,4-DC can be influenced by various environmental factors. It’s worth noting that the effectiveness of 3,4-DC has been demonstrated in various in vitro and in vivo environments, including several cell lines and mouse models .
安全和危害
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
3,4-Dimethoxychalcone plays a significant role in biochemical reactions, primarily as an inducer of autophagy. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to enhance the activity of transcription factor EB (TFEB) and transcription factor E3 (TFE3), which are crucial for autophagy regulation . Additionally, 3,4-Dimethoxychalcone interacts with the autophagosome marker GFP-LC3, leading to its aggregation in the cytoplasm . These interactions highlight the compound’s role in promoting cellular homeostasis and stress adaptation.
Cellular Effects
3,4-Dimethoxychalcone exerts profound effects on various cell types and cellular processes. It induces autophagy in endothelial, myocardial, and myeloid/macrophagic cells . This induction is characterized by the aggregation of GFP-LC3 in the cytoplasm and the downregulation of its nuclear pool . Furthermore, 3,4-Dimethoxychalcone influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . These effects underscore its potential in mitigating cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of 3,4-Dimethoxychalcone involves several key processes. It enhances TFEB-mediated autophagy, which is crucial for cellular adaptation to stress . Additionally, 3,4-Dimethoxychalcone alleviates pyroptosis and necroptosis by promoting autophagy . At the molecular level, it interacts with the AMPK-TRPML1-calcineurin signaling pathway, which plays a vital role in autophagy regulation . These interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxychalcone change over time. It has been observed to induce autophagy in a dose-dependent manner, with significant effects occurring within hours of treatment . The compound’s stability and degradation have been studied, revealing that it maintains its autophagy-inducing activity over extended periods . Long-term studies have shown that 3,4-Dimethoxychalcone can reduce atherosclerotic lesions and maintain vascular health in mouse models .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, intraperitoneal injections of the compound significantly reduced the number of atherosclerotic lesions in the aorta . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
3,4-Dimethoxychalcone is involved in several metabolic pathways. It acts as a caloric restriction mimetic, enhancing autophagy through the activation of TFEB and TFE3 . This activation leads to the degradation of dispensable and potentially harmful cellular components, thereby promoting cellular homeostasis . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for metabolic and age-related diseases.
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its autophagy-inducing activity and overall therapeutic effects.
Subcellular Localization
The subcellular localization of 3,4-Dimethoxychalcone is primarily in the cytoplasm, where it induces the aggregation of GFP-LC3 and other autophagy-related markers . This localization is essential for its activity, as it enables the compound to interact with key autophagy regulators and promote the degradation of cellular components. Additionally, post-translational modifications may direct 3,4-Dimethoxychalcone to specific organelles, further enhancing its therapeutic potential.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZPTCZLWATBZ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-27-7, 5416-71-7 | |
| Record name | NSC237973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone,4-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



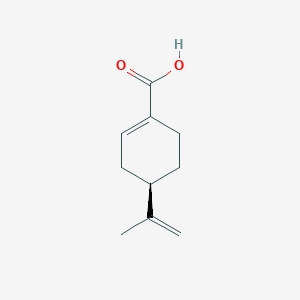


![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)



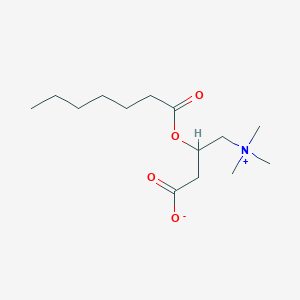

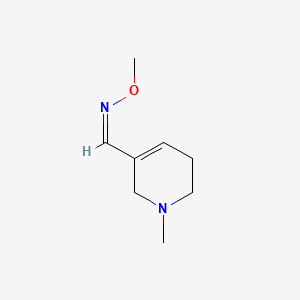
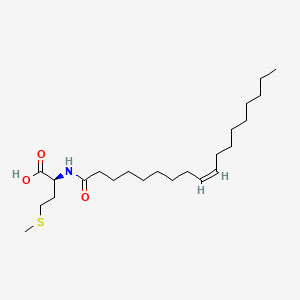
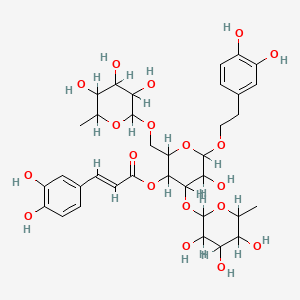
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)
